molecular formula C17H14F2N4O4 B11556148 (3E)-N-(2,4-difluorophenyl)-3-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}butanamide

(3E)-N-(2,4-difluorophenyl)-3-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}butanamide

Katalognummer: B11556148
Molekulargewicht: 376.31 g/mol
InChI-Schlüssel: RDZIGEMZRPEXRL-UFFVCSGVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3E)-N-(2,4-Difluorophenyl)-3-{[(4-nitrophenyl)formamido]imino}butanamide is a synthetic organic compound characterized by the presence of difluorophenyl and nitrophenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (3E)-N-(2,4-difluorophenyl)-3-{[(4-nitrophenyl)formamido]imino}butanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2,4-difluoroaniline with a suitable formylating agent to form the corresponding formamide intermediate.

    Coupling Reaction: The formamide intermediate is then coupled with 4-nitrobenzaldehyde under specific conditions to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenyl group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of corresponding amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted difluorophenyl derivatives.

Wissenschaftliche Forschungsanwendungen

(3E)-N-(2,4-Difluorophenyl)-3-{[(4-nitrophenyl)formamido]imino}butanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of (3E)-N-(2,4-difluorophenyl)-3-{[(4-nitrophenyl)formamido]imino}butanamide involves its interaction with specific molecular targets. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological pathways.

    Interaction with Receptors: Binding to cellular receptors, leading to changes in cellular signaling and function.

    Disruption of Cellular Processes: Interfering with cellular processes such as DNA replication or protein synthesis.

Vergleich Mit ähnlichen Verbindungen

  • (3E)-N-(2,4-Dichlorophenyl)-3-{[(4-nitrophenyl)formamido]imino}butanamide
  • (3E)-N-(2,4-Difluorophenyl)-3-{[(4-methylphenyl)formamido]imino}butanamide

Comparison:

  • Structural Differences: The presence of different substituents (e.g., chlorine vs. fluorine, nitro vs. methyl) can significantly impact the compound’s chemical properties and reactivity.
  • Biological Activity: Variations in substituents can lead to differences in biological activity, such as potency and selectivity towards specific targets.
  • Physical Properties: Differences in molecular structure can affect physical properties such as solubility, melting point, and stability.

Eigenschaften

Molekularformel

C17H14F2N4O4

Molekulargewicht

376.31 g/mol

IUPAC-Name

N-[(E)-[4-(2,4-difluoroanilino)-4-oxobutan-2-ylidene]amino]-4-nitrobenzamide

InChI

InChI=1S/C17H14F2N4O4/c1-10(8-16(24)20-15-7-4-12(18)9-14(15)19)21-22-17(25)11-2-5-13(6-3-11)23(26)27/h2-7,9H,8H2,1H3,(H,20,24)(H,22,25)/b21-10+

InChI-Schlüssel

RDZIGEMZRPEXRL-UFFVCSGVSA-N

Isomerische SMILES

C/C(=N\NC(=O)C1=CC=C(C=C1)[N+](=O)[O-])/CC(=O)NC2=C(C=C(C=C2)F)F

Kanonische SMILES

CC(=NNC(=O)C1=CC=C(C=C1)[N+](=O)[O-])CC(=O)NC2=C(C=C(C=C2)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.